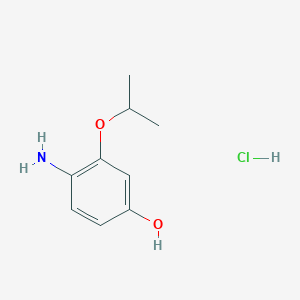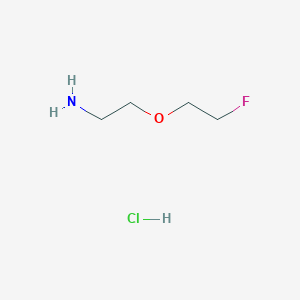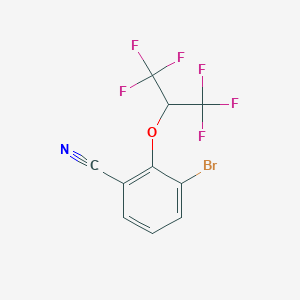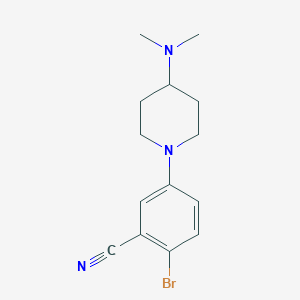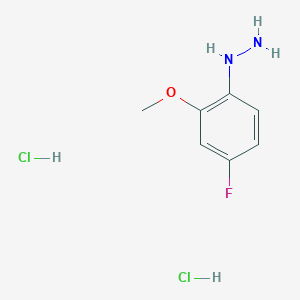![molecular formula C10H16N2O2 B1445910 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 1881288-15-8](/img/structure/B1445910.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
Overview
Description
“8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one” is a chemical compound with the molecular weight of 232.71 .
Synthesis Analysis
The synthesis of this compound involves several steps. N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] reacts with primary aliphatic amines through the opening of the epoxide ring, forming the corresponding amino alcohols . These are then converted into N-chloroacetyl derivatives . The latter undergo cyclization to N-Boc-protected 4’-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-ones by the action of sodium hydride in DMF . Subsequent treatment with hydrogen chloride in ethyl acetate affords 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochlorides .Molecular Structure Analysis
The molecular structure of “8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one” is represented by the InChI code: 1S/C10H16N2O2.ClH/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7;/h7-8,12H,1-6H2,(H,11,13);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one” include the opening of an epoxide ring, conversion of amino alcohols into N-chloroacetyl derivatives, and cyclization .Physical And Chemical Properties Analysis
“8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one” is a solid substance . Its IUPAC name is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is a crucial core structure in the synthesis of tropane alkaloids . These alkaloids have a wide range of biological activities and are of significant interest in medicinal chemistry. The stereoselective preparation of this scaffold is a key step in creating these compounds, which include important pharmaceuticals like atropine and cocaine analogs.
Enantioselective Construction
Research has been directed towards the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its central role in various biologically active compounds . Achieving stereocontrol in the formation of this bicyclic structure is essential for the synthesis of enantiomerically pure substances, which are crucial for the development of new drugs.
Methodologies in Organic Synthesis
The compound serves as a starting point for several methodologies in organic synthesis . These include approaches that allow the stereocontrolled formation of the bicyclic scaffold and desymmetrization processes starting from achiral tropinone derivatives.
Chemical Space Diversification for DNA-Encoded Libraries
The compound is used in the diversification of chemical space for DNA-encoded library technology (DELT) . It provides access to a unique library of azaspiro compounds, which are structurally complex and F(sp3)-rich, making them valuable for further functionalization in DELT applications.
Stereoselective Synthesis
The stereoselective synthesis of the compound involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines . This process is important for the formation of amino alcohols, which are subsequently converted into N-chloroacetyl derivatives and cyclized to produce the target compound.
Pharmaceutical Applications
Due to its structural similarity to the core of tropane alkaloids, the compound has potential applications in the pharmaceutical industry . It could be used in the synthesis of new analogs of existing drugs, leading to medications with improved efficacy and reduced side effects.
Mechanism of Action
Mode of Action
The mode of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with primary aliphatic amines through the opening of the epoxide ring, forming corresponding amino alcohols . These are then converted into N-chloroacetyl derivatives .
Biochemical Pathways
The compound’s synthesis involves the cyclization of n-chloroacetyl derivatives , which may impact various biochemical pathways.
properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7/h7-8,12H,1-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXORNAWFKAZFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



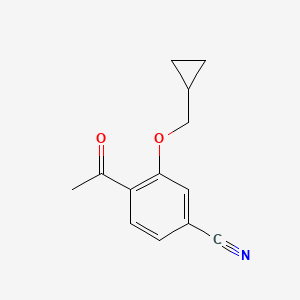
![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)


![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
